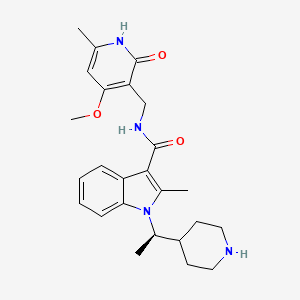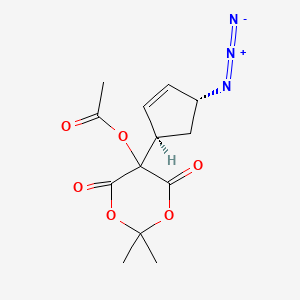![molecular formula C6H10ClNO B11827948 {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Chloro-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound featuring a chlorine atom and a hydroxymethyl group attached to a 3-azabicyclo[310]hexane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using sulfur ylides, diazo compounds, or oxidative cyclopropanation with aryl methyl ketones in the presence of a copper catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions with high yields. For example, the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis has been developed for the efficient synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the chlorine and hydroxymethyl groups, making it less reactive in certain contexts.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains methyl groups instead of chlorine and hydroxymethyl, leading to different chemical properties.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have difluoromethyl groups, which can significantly alter their reactivity and biological activity.
Uniqueness
The presence of both chlorine and hydroxymethyl groups in {6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol makes it unique compared to other similar compounds. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H10ClNO |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
(6-chloro-3-azabicyclo[3.1.0]hexan-1-yl)methanol |
InChI |
InChI=1S/C6H10ClNO/c7-5-4-1-8-2-6(4,5)3-9/h4-5,8-9H,1-3H2 |
Clave InChI |
VMVOFYIFDPXKQB-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2(CN1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


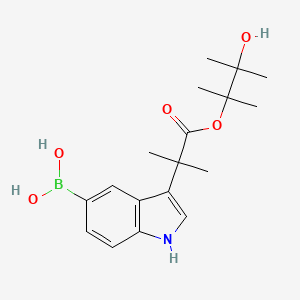

![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)
![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)
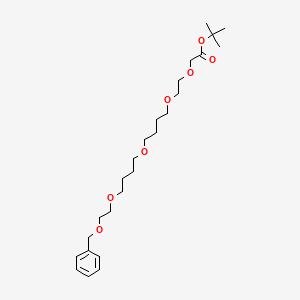
![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
![(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827900.png)
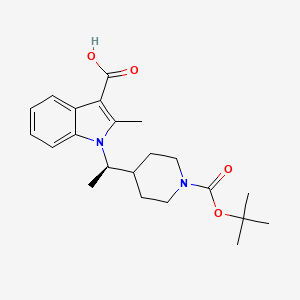
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
![phenyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B11827910.png)
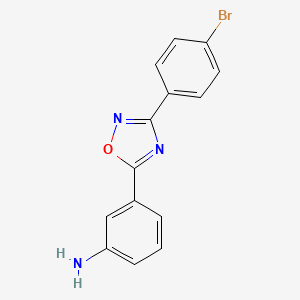
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
